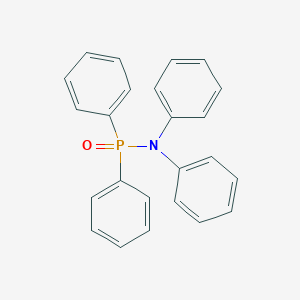

N,N,P,P-tetraphenylphosphinic amide

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H20NOP |

|---|---|

Molecular Weight |

369.4g/mol |

IUPAC Name |

N-diphenylphosphoryl-N-phenylaniline |

InChI |

InChI=1S/C24H20NOP/c26-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20H |

InChI Key |

SFWRHJCBMHXDQP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Overview of Phosphinic Amides and Their Structural Diversity

Phosphinic amides are organophosphorus compounds with the general structure R₂P(O)NR'₂. The core of these molecules is the phosphinyl group (R₂P(O)-) attached to a nitrogen atom. The structural diversity within this class arises from the wide variety of substituents that can be attached to both the phosphorus (R) and nitrogen (R') atoms. These substituents can range from simple alkyl or aryl groups to more complex and functionalized moieties.

This structural versatility allows for the fine-tuning of the molecule's properties for specific applications. Examples of this diversity include compounds where the nitrogen is unsubstituted, such as in Diphenylphosphinamide, or substituted with small alkyl groups, as seen in N,N-Dimethyl-P,P-diphenylphosphinic amide. nih.govsigmaaldrich.com The synthesis of these varied structures can be achieved through several methods, with a classical approach involving the reaction of phosphinic chlorides with amines. researchgate.net More contemporary, catalyst-free methods have also been developed, for example, by coupling secondary phosphine (B1218219) oxides with O-benzoylhydroxylamines, which offers a more practical route to a wide range of phosphinic amides. organic-chemistry.org

Significance and Research Context of Phosphinic Amides in Modern Chemistry

The adaptable structural features of phosphinic amides have made them valuable compounds in numerous areas of modern chemistry. Their applications span from materials science to medicinal chemistry and catalysis.

Key areas of significance include:

Ligands in Catalysis : Phosphinic amides are utilized as ligands for metal-catalyzed reactions. The substituents on the phosphorus and nitrogen atoms can be tailored to control the steric and electronic environment of a metal center, influencing the catalyst's activity and selectivity. researchgate.net

Advanced Functional Materials : Certain phosphinic amides have applications as flame retardants and extractants. organic-chemistry.org Their thermal stability and coordination properties make them suitable for incorporation into polymeric materials to enhance their performance. researchgate.netresearchgate.netmdpi.com

Synthetic Intermediates : These compounds serve as crucial intermediates in organic synthesis. researchgate.net They are precursors for other valuable molecules, such as aminophosphine (B1255530) borane (B79455) adducts. organic-chemistry.org

Biological and Medicinal Chemistry : Phosphinic acid derivatives exhibit a wide range of biological activities, rendering them a versatile tool in drug discovery. acs.org Some phosphinic amides have been investigated for their potential as antineoplastic (anti-cancer) agents. nih.gov The phosphinic amide moiety can act as a stable mimic of the transition state of peptide bond hydrolysis, making these compounds effective enzyme inhibitors. mdpi.com

The ongoing research into phosphinic amides focuses on developing more efficient and environmentally friendly synthetic methods and exploring their potential in creating novel catalysts, functional materials, and therapeutic agents. organic-chemistry.orgrsc.org

Distinguishing Features of N,n,p,p Tetraphenylphosphinic Amide

Direct Synthesis Approaches for Phosphinic Amides

Direct synthetic routes to phosphinic amides typically involve the formation of the P-N bond in a single key step from readily available phosphorus and nitrogen-containing starting materials.

Reactions of Phosphinic Chlorides with Amines

A prevalent and well-established method for the synthesis of phosphinic amides is the reaction of a phosphinic chloride with a primary or secondary amine. In the case of this compound, this would involve the reaction of diphenylphosphinic chloride with diphenylamine (B1679370). This nucleophilic substitution reaction generally proceeds by the attack of the amine's nitrogen atom on the electrophilic phosphorus center of the phosphinic chloride, leading to the displacement of the chloride leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine (B92270). The choice of solvent is also crucial and is often an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) to avoid unwanted side reactions.

Kinetic studies on the aminolysis of diphenylphosphinic chloride with substituted anilines in acetonitrile (B52724) have suggested a concerted mechanism. These studies indicate extensive bond formation in the transition state, highlighting the nucleophilic character of the attacking amine in this transformation.

Table 1: Illustrative Reaction Conditions for the Synthesis of Phosphinic Amides from Phosphinic Chlorides and Amines

| Phosphinic Chloride | Amine | Base | Solvent | Temperature | Yield |

| Diphenylphosphinic Chloride | Aniline | Pyridine | Dichloromethane | 0 °C to rt | Good |

| Diphenylphosphinic Chloride | Substituted Anilines | - | Acetonitrile | 55.0 °C | - |

Catalyst-Free Methods (e.g., from Hydroxylamines and Chlorophosphines)

Recent advancements have led to the development of catalyst-free methods for the synthesis of phosphinic amides. One such approach involves the reaction of hydroxylamines with chlorophosphines. This method proceeds through a P(III) to P(V) rearrangement.

The proposed mechanism involves the initial formation of an R₂N-O-PR₂ intermediate. This species then undergoes homolysis of the N-O bond, generating an amino radical and a phosphoryl radical. Subsequent recombination of these radical species affords the desired phosphinic amide. A key advantage of this method is the avoidance of phosphine (B1218219) oxide waste, which improves the atom economy of the process. Optimization of reaction conditions has shown that using pyridine as a base in dichloromethane at 0°C under a nitrogen atmosphere can provide high yields of the phosphinic amide products.

Electrosynthesis Approaches

Electrosynthesis has emerged as a green and efficient alternative for the formation of P-N bonds in phosphinic amides. This approach involves the oxidative cross-coupling of N-H and P-H compounds. For instance, the electrosynthesis of phosphinic amides can be achieved from diarylphosphine oxides and amines in an undivided cell.

This method offers several advantages, including mild, metal-free reaction conditions and the ability to generate a variety of phosphinic amides in good to excellent yields in a single step. The electrochemical approach provides a sustainable route to these compounds by avoiding the use of chemical oxidants. Recent developments in this area have also demonstrated the electrochemical P-N coupling of amines with dialkyl phosphonates for the synthesis of phosphoramidates, a related class of organophosphorus compounds.

Oxidation-Rearrangement Sequences

Phosphinic amides can also be synthesized through oxidation-rearrangement sequences. A notable example is the catalyst-free synthesis from hydroxylamines and chlorophosphines, which involves a P(III) to P(V) rearrangement as a key step. This reaction is initiated by the formation of an intermediate that undergoes homolytic bond cleavage and subsequent radical recombination to yield the final product. This method is distinguished by its high atom economy as it avoids the production of stoichiometric phosphine oxide byproducts, which are common in many other oxidation reactions involving trivalent phosphorus compounds.

Indirect Synthesis Routes and Precursor Chemistry

Indirect methods for the synthesis of phosphinic amides involve the activation of a less reactive precursor, such as a phosphinic acid, to facilitate the subsequent amidation reaction.

Activation of Phosphinic Acids for Amidation

Phosphinic acids can serve as precursors to phosphinic amides, but they require activation to undergo efficient amidation. The direct reaction of a phosphinic acid with an amine is generally not feasible under mild conditions. Therefore, activating agents are employed to convert the phosphinic acid into a more reactive intermediate.

One common strategy is the in-situ conversion of the phosphinic acid to a phosphinic chloride, which can then react with an amine as described in section 2.1.1. Reagents such as thionyl chloride or oxalyl chloride can be used for this purpose.

Alternatively, various coupling agents can be used to promote the direct amidation of phosphinic acids. These reagents activate the phosphinic acid, making it more susceptible to nucleophilic attack by the amine. While specific examples for the activation of diphenylphosphinic acid for reaction with diphenylamine to form this compound are not extensively detailed in the provided context, the general principles of carboxylic acid activation can be conceptually applied. For instance, the use of triphenylphosphine (B44618) in combination with an activating agent could potentially facilitate this transformation.

Directed Ortho Lithiation (DoLi) Strategies

Directed ortho lithiation (DoM or DoLi) is a powerful synthetic strategy that leverages the coordinating ability of a directing metalation group (DMG) to achieve highly regioselective deprotonation and subsequent functionalization of an aromatic ring. wikipedia.org In the context of phosphinic amides, the amide moiety itself serves as an effective DMG, interacting with an organolithium base to direct deprotonation exclusively to the ortho-position of one of the P-phenyl rings. wikipedia.orgnih.gov

This approach has been successfully employed for the highly diastereoselective synthesis of P-stereogenic phosphinic amides. nih.govresearchgate.net The process typically involves treating a chiral phosphinic amide, such as an (SC)-P,P-diphenylphosphinic amide, with a strong base like tert-butyllithium (B1211817) (t-BuLi). The organolithium base selectively removes a proton from the ortho-position of the pro-S P-phenyl ring, forming a lithiated intermediate that is stabilized by the amide group. nih.gov This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. nih.govresearchgate.net This method achieves high yields with excellent diastereomeric ratios, often up to 98:2. nih.govresearchgate.net

The reaction's efficiency can be enhanced by using chelating agents like N,N,N′,N′-tetramethylethane-1,2-diamine (TMEDA). researchgate.net Density Functional Theory (DFT) studies have provided insight into the structure of the lithiated intermediates, suggesting that Li₂O₂ four-membered ring dimers are thermodynamically favored structures. researchgate.net

Table 1: Ortho-Functionalization of (SC)-P,P-diphenylphosphinic Amides via DoLi

| Electrophile | Ortho Substituent Introduced | Diastereomeric Ratio (d.r.) |

|---|---|---|

| I2 | -I | up to 98:2 |

| Me3SnCl | -SnMe3 | up to 98:2 |

| Me3SiCl | -SiMe3 | up to 98:2 |

| BrCN | -Br | up to 98:2 |

| Cl3CCN | -Cl | up to 98:2 |

| Allyl Bromide | -Allyl | up to 98:2 |

| (Boc)2O | -OCO(t)Bu | up to 98:2 |

Stereoselective Synthesis of Phosphinic Amides

Achieving stereocontrol at the phosphorus center is a significant challenge in organophosphorus chemistry. Beyond the diastereoselective DoLi strategy mentioned above, other powerful methods have been developed for the stereoselective synthesis of phosphinic amides.

One prominent method is the palladium-catalyzed enantioselective intramolecular C–H arylation. acs.org This approach allows for the asymmetric synthesis of P-stereogenic cyclic phosphinic amides with excellent enantioselectivity. acs.org Prochiral N-(2-haloaryl)-P,P-diphenylphosphinic amides can be cyclized using a catalyst system generated from Pd(dba)₂ and a TADDOL-derived phosphoramide (B1221513) ligand, furnishing the desired P-stereogenic products in high yields and with enantiomeric excesses (ee) ranging from 88% to 97%. acs.org

Table 2: Enantioselective Synthesis of Cyclic P-Chiral Phosphinic Amides

| Substrate | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| N-(2-bromophenyl)-N-methyl-P,P-diphenylphosphinamide | 98 | 95 |

| N-(2-bromo-4-methoxyphenyl)-N-methyl-P,P-diphenylphosphinamide | 99 | 97 |

| N-(2-bromo-4-fluorophenyl)-N-methyl-P,P-diphenylphosphinamide | 85 | 94 |

| N-(2-iodophenyl)-N-methyl-P,P-diphenylphosphinamide | 61 | 93 |

The broader field of phosphinic amide synthesis also includes strategies for preparing related chiral structures, such as α-amino-C-phosphinic acids, which are important as pseudopeptides. nih.govnih.gov Methods for these compounds often involve the addition of phosphinates to chiral imines, demonstrating another route to achieving stereocontrol in this class of molecules. nih.govresearchgate.net

Mechanistic Insights into Amide Bond Formation Relevant to Phosphinic Amides

The formation of the P-N bond in phosphinic amides is analogous to the formation of the C-N bond in carboxamides, a cornerstone reaction in organic chemistry. rsc.org The fundamental principle involves the reaction of an activated phosphorus center with an amine.

A direct method for forming phosphinic amides is the reaction of a diphenylphosphinic chloride with an appropriate amine. This reaction proceeds via a nucleophilic substitution at the phosphorus atom.

More advanced and milder methods often rely on coupling reagents. ed.ac.uk While classic reagents like Dicyclohexylcarbodiimide (DCC) are ubiquitous for carboxamide synthesis, phosphorus-based reagents are also central to modern amide bond formation. luxembourg-bio.com A relevant mechanistic pathway involves the in situ generation of reactive phosphonium (B103445) salts. nih.gov For instance, mixing triphenylphosphine (PPh₃) with an N-halogenated reagent like N-chlorophthalimide generates chloro- and imido-phosphonium salt species. nih.gov These highly reactive intermediates can then activate a carboxylic acid, facilitating its coupling with an amine. nih.gov This process highlights the role of phosphorus compounds as catalysts or mediators in amide bond formation, providing a mechanistic parallel to the synthesis of phosphinic amides themselves.

The classic mechanism for a coupling reagent like DCC involves the activation of a carboxylic acid to form a reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by an amine to form the final amide bond, releasing dicyclohexylurea as a byproduct. luxembourg-bio.com Understanding these fundamental activation mechanisms is crucial for developing and optimizing synthetic routes to all types of amides, including phosphinic amides.

Crystallographic Analysis (e.g., X-ray Diffraction)

Crystallographic techniques, particularly single-crystal X-ray diffraction, are indispensable for determining the precise atomic arrangement of molecules like this compound. While specific crystallographic data for the title compound is not publicly available, analysis of closely related structures provides a robust model for its expected structural features.

The core of this compound features a phosphorus atom bonded to two phenyl groups, a nitrogen atom, and an oxygen atom. This arrangement results in a distorted tetrahedral geometry around the phosphorus center. figshare.comumsl.edu In analogous structures such as N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide, the bond angles around the phosphorus atom deviate from the ideal tetrahedral angle of 109.5°. figshare.comumsl.edu

Typically, the N–P–C and C–P–C bond angles are compressed and smaller than 109.5°, while the O–P–C and O–P–N angles are expanded and larger than this ideal value. figshare.comumsl.edu This distortion arises from the steric and electronic differences between the substituents. The P=O bond is expected to be a double bond, resulting in a shorter bond length compared to a P-O single bond. nih.gov The P-N bond will have characteristics of a single bond, though its length and the geometry at the nitrogen can be influenced by the phenyl substituents. Similarly, the P-C bonds to the phenyl rings are standard single bonds.

To illustrate, the following table presents bond parameters from the crystal structure of a related compound, N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide. figshare.comumsl.edu

| Parameter | Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| Bond Angle | N | P | C | 102.29 / 108.97 |

| Bond Angle | C | P | C | 107.14 |

| Bond Angle | O | P | C | 113.07 / 110.62 |

| Bond Angle | O | P | N | 114.24 |

Note: Data is for N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide and serves as a model for this compound. figshare.comumsl.edu

The aggregation of molecules in the solid state is governed by a network of intermolecular interactions. In phosphinic amides containing an N-H bond, intermolecular N–H···O=P hydrogen bonds are a dominant feature, often linking molecules into chains or dimers. umsl.edunih.govrsc.org

However, in this compound, the nitrogen atom is tertiary, lacking a hydrogen atom for classical hydrogen bonding. Therefore, its crystal packing would be directed by other, weaker interactions. These include:

C–H···π interactions: The numerous phenyl rings provide ample opportunity for the hydrogen atoms of one molecule to interact with the electron-rich π-systems of an adjacent molecule.

π-π stacking: The aromatic rings can stack face-to-face or edge-to-face, contributing to the stability of the crystal lattice. mdpi.com

The specific arrangement of molecules will seek to maximize these favorable interactions, leading to a densely packed and stable crystalline solid. mdpi.comnih.gov The analysis of various crystalline substituted thieno[2,3-d]pyrimidines and other aromatic compounds shows that even weak interactions like C–H···π, alongside stronger ones, play a crucial role in the final crystal assembly. nih.gov

A key structural feature of phosphinic amides of the type R¹R²P(O)NR³R⁴ is the potential for chirality centered at the phosphorus atom. When the two groups on the phosphorus (in this case, two phenyl groups) and the two groups on the nitrogen are different, the phosphorus atom becomes a stereocenter. In this compound, since both P-substituents and both N-substituents are identical (phenyl groups), the molecule itself is achiral.

However, the broader class of P-stereogenic phosphinic amides, where the substituents create chirality, is of significant interest in asymmetric synthesis. acs.orgnih.govacs.org The synthesis of these chiral molecules can be achieved with high levels of stereocontrol. acs.orgchinesechemsoc.org These P-stereogenic compounds are valuable as chiral ligands for metal catalysts and as chiral auxiliaries in organic reactions. nih.govrsc.org Their well-defined three-dimensional structure allows for effective chiral recognition, a process crucial for separating enantiomers and catalyzing stereoselective reactions. rsc.org

Conformational Isomerism and Rotational Barriers

The four phenyl groups attached to the P-N core of this compound introduce significant steric bulk, which profoundly influences the molecule's conformational preferences and the energy barriers to rotation around its key bonds.

Rotation around the P-N "amide" bond in phosphinic amides is restricted, analogous to the C-N bond in traditional amides. fiveable.meutexas.edu This restriction is due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons. utexas.eduut.ee The energy barrier for this rotation in typical amides ranges from 15 to 23 kcal/mol. fcien.edu.uynih.gov

In this compound, the presence of four bulky phenyl groups is expected to create significant steric hindrance. This steric clashing can force the amide bond to twist away from planarity. nsf.govnsf.gov Studies on highly substituted acyclic amides have shown that severe steric repulsion can lead to nearly perpendicular arrangements around the amide bond. nsf.gov Such twisting would alter the electronic properties of the P-N bond, influencing its length and reactivity. The rotational barrier would be a composite of electronic effects (the partial double bond character) and steric repulsion between the phenyl groups. The torsional angles defining the orientation of the phenyl groups relative to the P-N bond would adopt values that minimize these steric clashes.

Nitrogen inversion is a process where a pyramidal (sp³-hybridized) nitrogen atom and its substituents rapidly oscillate through a planar (sp²-hybridized) transition state. wikipedia.org This phenomenon provides a low-energy pathway for the racemization of chiral amines. wikipedia.org

In the context of a typical, planar amide, the nitrogen atom is already considered sp²-hybridized and trigonal planar due to resonance. utexas.edu Therefore, classical nitrogen inversion is not a relevant dynamic process. However, in severely twisted amides, where steric strain forces the substituents out of plane, the nitrogen atom can adopt a more pyramidal geometry. nsf.gov In such cases, the barrier to nitrogen pyramidalization and inversion can become a relevant factor in the molecule's conformational dynamics. It is important to note that the barrier to pyramidal inversion is significantly higher for phosphorus atoms than for nitrogen atoms, making P-chiral phosphines optically stable at room temperature, unlike most chiral amines. wikipedia.org For this compound, the dynamics are dominated by the restricted rotation around the P-N bond rather than by nitrogen inversion.

Influence of Steric and Electronic Effects on Conformation

Steric Effects:

The primary steric factor influencing the conformation of this compound is the significant steric hindrance imposed by the four phenyl rings. The sheer size of these groups leads to repulsive interactions, forcing the molecule to adopt a conformation that maximizes the distance between them. This steric crowding has several key consequences:

P-N Bond Rotation: The rotation around the phosphorus-nitrogen single bond is considerably restricted. The bulky phenyl groups on both the phosphorus and nitrogen atoms create a high rotational barrier, limiting the number of accessible conformations.

Pyramidalization of the Nitrogen Atom: In an ideal, uncongested amide, the nitrogen atom often exhibits a trigonal planar geometry due to the delocalization of its lone pair into the P=O bond. However, the steric repulsion between the two phenyl groups attached to the nitrogen, as well as between the N-phenyl and P-phenyl groups, can lead to a slight pyramidalization of the nitrogen atom. This deviation from planarity reduces steric strain but can, in turn, affect the electronic properties of the P-N bond.

Orientation of Phenyl Rings: The phenyl rings themselves are forced to twist out of the planes defined by the C-P-C and C-N-C bonds. This twisting minimizes a form of steric strain known as allylic strain, which would occur between the ortho-hydrogens of the phenyl rings and the other substituents on the phosphorus and nitrogen atoms.

Electronic Effects:

The electronic nature of the phosphinic amide group and the phenyl substituents also plays a pivotal role in shaping the molecule's conformation:

P-N Bond Length and Strength: The P-N bond in phosphinic amides possesses a degree of double bond character due to the delocalization of the nitrogen lone pair into the phosphorus d-orbitals and the antibonding σ* orbital of the P=O bond. The extent of this delocalization is influenced by the electronic nature of the substituents. While phenyl groups are generally considered weakly electron-withdrawing through inductive effects and can participate in resonance, their primary impact in this crowded molecule is often steric. However, any electronic effect that alters the electron density on the nitrogen or phosphorus atoms will modulate the P-N bond length and strength. For instance, an increase in the electron-donating ability of substituents at the nitrogen and phosphorus atoms has been observed to affect P-N bond stability in related compounds. researchgate.net

O=P-N Bond Angle: The geometry around the phosphorus atom is approximately tetrahedral. The O=P-N bond angle is sensitive to both steric and electronic influences. Bulky substituents on the nitrogen atom can lead to a widening of this angle to alleviate steric repulsion. db-thueringen.de

The interplay of these steric and electronic factors results in a complex potential energy surface with a limited number of low-energy conformations. The final, preferred conformation in the solid state or in solution is the one that achieves the most favorable balance between minimizing steric repulsions and maximizing stabilizing electronic interactions.

Representative Structural Data:

Due to the absence of specific experimental crystallographic data for this compound in the available search results, the following tables present representative data for closely related phosphinic amide structures. These values illustrate the typical geometric parameters and how they can be influenced by steric and electronic factors.

Table 1: Representative Bond Lengths in Phosphinic Amides

| Bond | Typical Length (Å) | Factors Influencing Length |

| P=O | 1.47 - 1.50 | Relatively constant, but can be slightly influenced by the electronegativity of substituents on the phosphorus atom. |

| P-N | 1.63 - 1.68 | Highly dependent on steric bulk and electronic effects. Increased steric hindrance can lengthen the bond. db-thueringen.de |

| P-C (phenyl) | 1.79 - 1.82 | Standard single bond length. |

| N-C (phenyl) | 1.42 - 1.45 | Shorter than a typical N-C single bond due to some sp2 character of the nitrogen and potential resonance with the phenyl ring. |

Table 2: Representative Bond Angles in Phosphinic Amides

| Angle | Typical Value (°) | Factors Influencing Angle |

| O=P-N | 110 - 115 | Increases with the steric bulk of the substituents on the nitrogen atom to minimize repulsion. db-thueringen.de |

| O=P-C (phenyl) | 110 - 114 | Influenced by the overall steric environment around the phosphorus atom. |

| C(phenyl)-P-C(phenyl) | 105 - 109 | Tends to be smaller than the ideal tetrahedral angle due to the space required by the double bond and the nitrogen substituent. |

| P-N-C(phenyl) | 118 - 122 | Reflects the degree of planarity at the nitrogen atom. A value closer to 120° indicates a more planar geometry. |

| C(phenyl)-N-C(phenyl) | 115 - 120 | Highly influenced by the steric repulsion between the two phenyl groups on the nitrogen atom. |

Table 3: Representative Dihedral Angles in Phosphinic Amides

| Dihedral Angle | Typical Value (°) | Conformation and Influencing Factors |

| O=P-N-C(phenyl) | Variable | Defines the rotation around the P-N bond. The specific values are a result of minimizing steric clashes between the phenyl groups on phosphorus and nitrogen. |

| P-N-C(ipso)-C(ortho) | Variable | Describes the twist of the N-phenyl groups. These angles deviate significantly from 0° or 180° to avoid steric hindrance between the ortho-hydrogens and the rest of the molecule. |

| N-P-C(ipso)-C(ortho) | Variable | Describes the twist of the P-phenyl groups. Similar to the N-phenyl groups, these are twisted to minimize steric interactions. |

Spectroscopic Characterization of N,n,p,p Tetraphenylphosphinic Amide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing N,N,P,P-tetraphenylphosphinic amide, providing granular information about its hydrogen, carbon, and phosphorus nuclei.

The ¹H NMR spectrum of this compound is dominated by signals arising from the phenyl protons. Due to the delocalization of electrons within the aromatic rings, these protons typically resonate in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm researchgate.netucl.ac.uk. The protons on the phenyl rings attached to the nitrogen atom and those attached to the phosphorus atom can exhibit distinct chemical shifts due to the different electronic environments imparted by the nitrogen and phosphorus atoms.

The protons of the phenyl groups attached to the phosphorus atom are expected to show complex multiplets due to spin-spin coupling with the phosphorus nucleus (³¹P), in addition to the typical ortho, meta, and para proton-proton couplings. The N-H proton, if present in a related secondary phosphinic amide, would appear as a distinct signal, the chemical shift of which would be sensitive to solvent and temperature, often appearing in the range of 5.5-8.5 ppm researchgate.netnih.gov. The integration of the signals in the ¹H NMR spectrum confirms the ratio of the different types of protons present in the molecule.

Table 1: Representative ¹H NMR Spectral Data for Aromatic Amides

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | Multiplet |

| Amide N-H | 5.5 - 8.5 | Broad Singlet |

Note: Specific values for this compound are dependent on the solvent and spectrometer frequency. The data presented is a general range for similar compounds.

The ¹³C NMR spectrum provides a count of the unique carbon environments in this compound. The phenyl carbons will exhibit several signals in the aromatic region, typically between 120 and 140 ppm researchgate.net. The carbon atoms directly bonded to the nitrogen and phosphorus atoms (ipso-carbons) will have distinct chemical shifts compared to the ortho, meta, and para carbons.

The chemical shifts of the phenyl carbons are influenced by the electronegativity and bonding characteristics of the adjacent nitrogen and phosphorus atoms. Coupling between the phosphorus nucleus and the carbon atoms of the P-phenyl groups (¹JPC, ²JPC, ³JPC) provides valuable structural information. The ipso-carbon of the P-phenyl groups will show the largest coupling constant.

Table 2: General ¹³C NMR Chemical Shift Ranges for Phenyl-Substituted Amides

| Carbon Type | Chemical Shift (ppm) |

| Aromatic C-H | 120 - 130 |

| Aromatic C-ipso (C-N) | 135 - 145 |

| Aromatic C-ipso (C-P) | 130 - 140 (doublet) |

Note: These are approximate ranges and can vary based on the specific molecular environment.

³¹P NMR spectroscopy is particularly informative for this compound as it directly probes the phosphorus nucleus. The chemical shift in the ³¹P NMR spectrum is highly sensitive to the oxidation state, coordination number, and the nature of the substituents attached to the phosphorus atom mdpi.com. For a phosphinic amide, the phosphorus atom is in a +5 oxidation state and is tetracoordinated.

The ³¹P NMR spectrum of this compound is expected to show a single resonance, confirming the presence of a single phosphorus environment. The chemical shift for such a compound typically falls within a characteristic range for phosphinic amides. For instance, related phosphonium (B103445) salts show signals around 19.5 ppm mdpi.com. The exact chemical shift provides a fingerprint for the specific electronic environment around the phosphorus atom.

Due to the partial double bond character of the P-N bond, rotation around this bond can be restricted. This restricted rotation can lead to the existence of different conformers or rotamers that may interconvert at a rate that is on the NMR timescale pku.edu.cn. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational exchange processes.

By recording NMR spectra at different temperatures, the coalescence of signals corresponding to the different conformers can be observed. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier (ΔG‡) for the rotational process can be calculated. These studies provide valuable insights into the stereodynamics and conformational preferences of this compound in solution.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule and is particularly useful for identifying characteristic functional groups.

While this compound is not a traditional carboxamide, the P(=O)N moiety exhibits characteristic vibrational bands analogous to the amide bands in proteins and other organic amides. The most significant of these is the "Amide I" band, which primarily corresponds to the P=O stretching vibration. This band is typically strong and appears in the region of 1200-1300 cm⁻¹.

The "Amide II" band, which in traditional amides arises from a combination of N-H bending and C-N stretching, will have a different character in this molecule. The P-N stretching vibration is a key contributor to a band in the fingerprint region of the IR spectrum, often observed between 900 and 1000 cm⁻¹ spcmc.ac.in. The analysis of these bands, along with the characteristic absorptions of the phenyl groups (C-H stretching around 3050 cm⁻¹, C=C stretching in the 1450-1600 cm⁻¹ region), provides a comprehensive vibrational fingerprint of the molecule mdpi.comutdallas.edu.

Table 3: Characteristic IR Absorption Bands for Phosphinic Amides

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| P=O Stretch (Amide I analog) | 1200 - 1300 | Strong |

| P-N Stretch | 900 - 1000 | Medium |

| Aromatic C-H Stretch | ~3050 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Vibrational Modes Associated with P-N and P=O Bonds

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying the characteristic functional groups within a molecule by probing their vibrational modes. For this compound, the most significant vibrations are associated with the phosphoryl (P=O) and phosphorus-nitrogen (P-N) bonds.

The P=O stretching vibration is one of the most intense and characteristic absorption bands in the IR spectrum of organophosphorus compounds. msu.edu Its frequency is sensitive to the electronic environment; electronegative substituents attached to the phosphorus atom tend to increase the frequency of the P=O stretch. In phosphoramide-type compounds, this band is typically observed in the range of 1200–1275 cm⁻¹. msu.edu

The P-N stretching vibration is generally weaker and occurs at lower frequencies than the P=O stretch. Its position can be influenced by coupling with other vibrations. In compounds containing a P-N linkage, the stretching frequency is often found in the 900-1050 cm⁻¹ region. msu.edu The presence of four electron-withdrawing phenyl groups in this compound would influence the electron density and force constants of both the P=O and P-N bonds, affecting their precise absorption frequencies. Coupling between the C-N stretching and N-H bending modes, a phenomenon that gives rise to the Amide II and Amide III bands in secondary amides, is absent here due to the tertiary nature of the amide nitrogen. s-a-s.org

Table 1: Expected Vibrational Frequencies for Key Bonds in this compound

| Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| P=O | Stretching | 1200 - 1275 | Strong |

| P-N | Stretching | 900 - 1050 | Medium to Weak |

Note: The C=O stretching frequency for tertiary amides is typically found in the 1630-1680 cm⁻¹ range and is independent of the physical state as hydrogen bonding is not possible. spcmc.ac.inspectroscopyonline.com This is often referred to as the Amide I band.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and its fragmentation pathways upon ionization, which aids in structural confirmation. For this compound, the molecular ion peak (M+) would be observed, and its odd molecular weight would be consistent with the Nitrogen Rule for a compound containing a single nitrogen atom. miamioh.edu

The fragmentation of amides under electron impact (EI) or high-resolution electrospray ionization (HRESI) is well-documented. A common fragmentation pathway for aromatic amides is the cleavage of the amide bond (N-CO). nih.govrsc.org In the case of this compound, this would lead to the formation of a diphenylphosphinoyl cation or related fragments. The presence of four phenyl rings offers multiple sites for fragmentation. Cleavage of the P-N bond is a highly probable event. Alpha-cleavage, which is a dominant fragmentation mode for aliphatic amines, involves the cleavage of a C-C bond adjacent to the nitrogen atom. msu.edulibretexts.org For aromatic systems like this, fragmentation often involves the loss of stable neutral molecules or radicals, leading to resonance-stabilized cations. nih.gov

Table 2: Plausible Fragments in the Mass Spectrum of this compound

| Plausible Fragment Ion | Structure | Notes |

|---|---|---|

| [Ph₂P(O)]⁺ | Diphenylphosphinoyl cation | Resulting from P-N bond cleavage. |

| [Ph₂N]⁺ | Diphenylamino cation | Resulting from P-N bond cleavage. |

| [C₆H₅]⁺ | Phenyl cation | Common fragment from aromatic compounds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy orbitals (bonding or non-bonding) to higher-energy anti-bonding orbitals. upi.edu The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from its extensive aromatic system.

The key chromophores in this molecule are the four phenyl rings and the amide group. The phenyl rings give rise to intense absorptions due to π → π* transitions. upi.edu Benzene itself shows characteristic absorption bands around 204 nm and 255 nm. upi.edu In this compound, the conjugation of the phenyl rings with the phosphorus and nitrogen atoms will likely cause a bathochromic (red) shift, moving these absorptions to longer wavelengths.

Table 3: Expected Electronic Transitions for this compound

| Transition | Associated Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Phenyl Rings | ~200 - 280 nm |

Coordination Chemistry of N,n,p,p Tetraphenylphosphinic Amide As a Ligand

Ligand Properties and Coordination Modes of Phosphinic Amides

The functionality of phosphinic amides in coordination chemistry is dictated by the electronic and steric properties of their constituent atoms and substituent groups.

N,N,P,P-tetraphenylphosphinic amide possesses two primary potential donor sites: the oxygen atom of the phosphoryl (P=O) group and the central nitrogen atom. The phosphoryl oxygen is a hard donor, making it particularly suitable for coordinating with hard and borderline metal ions. Upon coordination, a characteristic shift in the P=O stretching frequency in infrared (IR) spectra is observed, providing clear evidence of metal-ligand interaction. mdpi.com

In contrast, the nitrogen atom's lone pair is also available for donation. However, its donor capacity can be influenced by steric hindrance from the four bulky phenyl groups attached to the phosphorus and nitrogen atoms. In many amide-containing ligands, coordination occurs preferentially through the oxygen atom. mdpi.com For instance, studies on Mn(II) complexes with various macrocyclic ligands have highlighted how the nature of donor atoms, including those in amide pendants, significantly affects the stability and kinetic properties of the resulting complexes. nih.gov In complexes involving related phosphinic amide-TEMPO radicals, the ligand has been observed to coordinate through the oxygen atom of the NP=O linkage. rsc.org

The spatial arrangement of the donor atoms in this compound makes intramolecular chelation, involving both the P=O oxygen and the amide nitrogen to a single metal center, unlikely. Such chelation would form a strained four-membered ring. Consequently, the ligand predominantly functions in a monodentate or a bridging fashion.

As a monodentate ligand, it typically coordinates to a metal center via its phosphoryl oxygen atom. rsc.org More complex structures can arise from its ability to act as a bridging ligand. Research on cobalt and manganese complexes with a functionalized phosphinic amide has shown that the oxygen atom of the phosphinic amide group can be μ₂ coordinated, bridging two metal ions. rsc.org This bridging capability allows for the construction of extended one-dimensional systems, such as zig-zag chains. rsc.org The preference for chelation versus bridging is often dictated by factors such as the nature of the metal ion and the steric bulk of substituents on the ligand. nih.govrsc.org

Synthesis and Characterization of Metal Complexes

Complexes of this compound are generally synthesized through the direct reaction of the ligand with a suitable metal salt in an organic solvent. researchgate.netresearchgate.net Characterization is typically achieved through techniques such as IR and UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction. ajol.infosapub.orgmdpi.commdpi.com

A variety of transition metal complexes incorporating phosphinic amide ligands have been synthesized. A common synthetic route involves the reaction of the ligand with metal-containing building blocks, such as metal hexafluoroacetylacetonate ([M(hfac)₂]), in an appropriate solvent. rsc.org The resulting complexes often exhibit distinct geometries and magnetic properties depending on the metal ion. For example, copper(II), cobalt(II), and manganese(II) have been successfully complexed with phosphinic amide derivatives. rsc.org

| Metal Ion | Precursor Example | General Synthetic Method | Resulting Complex Type | Reference |

|---|---|---|---|---|

| Cu(II) | [Cu(hfac)₂] | Reaction of ligand with metal precursor in organic solvent. | Discrete monomeric complex. | rsc.org |

| Co(II) | [Co(hfac)₂] | Reaction of ligand with metal precursor in organic solvent. | One-dimensional chain via bridging ligands. | rsc.org |

| Mn(II) | [Mn(hfac)₂] | Reaction of ligand with metal precursor in organic solvent. | One-dimensional chain via bridging ligands. | rsc.org |

| Generic (Fe, Ni, etc.) | Metal Halides (e.g., FeCl₂, NiCl₂) | Direct reaction of ligand and metal salt in a solvent like ethanol (B145695) or methanol, often with refluxing. | Mononuclear or polynuclear complexes depending on stoichiometry and conditions. | researchgate.netajol.infosapub.org |

While less common than their transition metal counterparts, main group metal complexes with amide-containing ligands are also known. The synthesis of these complexes would likely follow similar methodologies, involving the reaction of this compound with main group metal salts or organometallic precursors. researchgate.net The coordination chemistry of s- and p-block elements with various ligands is an area of active development. nih.govrsc.org For instance, lanthanide complexes with N,N,N',N'-tetramethylmalonamide have been structurally characterized, demonstrating the affinity of these metals for amide oxygen donors. osti.gov

| Metal Group | Potential Precursor | Anticipated Coordination Mode | Reference |

|---|---|---|---|

| Alkali Metals (e.g., Li) | LiN(SiMe₃)₂ | Monodentate coordination via P=O oxygen. | psu.edu |

| Alkaline Earth Metals (e.g., Mg, Ca) | Mg(ClO₄)₂, Ca(NO₃)₂ | Monodentate or bridging coordination via P=O oxygen. | rsc.org |

| Group 13 (e.g., Al, Ga) | AlCl₃, Ga(NO₃)₃ | Monodentate coordination via P=O oxygen. | bohrium.com |

| Lanthanides (e.g., Eu, Tb) | Ln(NO₃)₃ | Bidentate or bridging coordination via P=O oxygen, forming discrete or polymeric structures. | osti.gov |

Structural Analysis of Coordination Compounds

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of coordination compounds. Structural analyses of metal complexes with phosphinic amide ligands have revealed a range of coordination numbers and geometries. rsc.orgmdpi.commdpi.com

For a copper(II) complex with a phosphinic amide derivative, crystal structures revealed the ligand coordinating through the oxygen atom of the NP=O group, with the metal center adopting a square pyramidal or octahedral geometry. rsc.org In contrast, analogous cobalt(II) and manganese(II) complexes form one-dimensional systems where both the phosphinic amide and nitroxide oxygen atoms are involved in coordination. rsc.org A particularly interesting feature in the cobalt complex is the μ₂ coordination of the phosphinic amide oxygen atom to two different cobalt(II) ions, leading to a zig-zag chain topology. rsc.org The specific coordination environment is highly dependent on the metal ion and the other ligands present in the coordination sphere. mdpi.com

| Complex (Example from related ligand) | Coordination Number | Geometry around Metal | Key Structural Feature | Reference |

|---|---|---|---|---|

| Copper(II) complex | 5 or 6 | Square Pyramidal or Octahedral | Monodentate coordination of the ligand through the P=O oxygen. | rsc.org |

| Cobalt(II) complex | - | Forms 1D zig-zag chain | The oxygen atom of the phosphinic amide group is μ₂ coordinated, bridging two Co(II) ions. | rsc.org |

| Manganese(II) complex | - | Forms 1D system | Both phosphinic amide and another donor group (nitroxide) are involved in coordination. | rsc.org |

Coordination Geometry and Bond Parameters

This compound and its derivatives act as ligands that can coordinate to metal centers in various ways, primarily through the oxygen and nitrogen atoms of the phosphinic amide core. The deprotonated form of the ligand, the phosphinimidate anion, is of particular interest in organometallic chemistry. d-nb.info The coordination geometry and bond parameters are highly dependent on the metal center, the substituents on the nitrogen atom, and the presence of other coordinating species like solvents. d-nb.inforsc.org

When N-mesityl-P,P-diphenylphosphinic amide, a close analogue, coordinates to lithium, it can form diverse and complex structures. For example, in a non-coordinating solvent like toluene, it forms a tetrameric, charge-neutral complex, [Li{Ph2P(=O)NMes}]4. In this structure, the lithium and oxygen atoms assemble into a distorted heterocubane cage, where each lithium atom is coordinated to three oxygen atoms, and vice versa. d-nb.info

The coordination of the phosphinimidate anion influences its internal geometry. In the tetrameric lithium complex, the anion acts as a bidentate ligand, leading to notable changes in bond angles compared to its protonated state. Specifically, the O=P-N angle decreases significantly, while the P-N-C(Mesityl) bond angle enlarges. d-nb.info

In the presence of coordinating solvents like dimethoxyethane (DME) or with an excess of the neutral phosphinic amide ligand, different structures are formed. A dinuclear complex, [Ph2P{OLi(dme)}=NMes]2, can be synthesized, showcasing the influence of Lewis bases on the final structure. d-nb.info Another dinuclear complex, stabilized by hydrogen bonding, features a planar Li2O2 ring with bridging oxygen atoms and lithium atoms in a distorted trigonal planar coordination sphere. d-nb.info

The bond lengths within the ligand are generally less affected by the coordination mode than the bond angles. However, subtle differences are observed. For instance, in a complex containing both the deprotonated (anionic) and protonated (neutral) forms of the ligand, the Li-O bond length to the deprotonated ligand is approximately 7 pm shorter than the Li-O bond to the neutral ligand. d-nb.info

Table 1: Selected Bond Angle Data for Coordinated N-mesityl-P,P-diphenylphosphinic Amide This table illustrates how coordination affects the ligand's internal geometry. The data is based on the N-mesityl derivative, a close structural analogue to the titular compound.

| Complex Type | Coordination Mode | O=P-N Angle | P-N-C Angle |

| Tetrameric Lithium Complex | Bidentate | Decreased | Enlarged |

| Neutral Ligand | Monodentate (via O) | (Reference) | (Reference) |

| Data derived from structural analysis of lithium complexes of N-mesityl-P,P-diphenylphosphinic amide. d-nb.info |

Influence of Ligand Sterics and Electronics on Metal Center

The steric and electronic properties of ligands are crucial factors that dictate the connectivity and final arrangement around a metal center. nih.gov In the case of this compound, the four phenyl groups attached to the phosphorus and nitrogen atoms introduce significant steric bulk. This steric hindrance can influence the coordination number of the metal, the accessibility of the metal center to substrates, and the stability of the resulting complex. researchgate.net

The N-bound substituent, in particular, allows for steric shielding of the core OPN (oxygen-phosphorus-nitrogen) substructure. d-nb.info By modifying the substituents on the nitrogen or phosphorus atoms, the ligand's steric profile can be precisely tuned. For example, replacing phenyl groups with bulkier groups like mesityl or tert-butyl can create a more crowded coordination sphere, which can be advantageous in catalysis for controlling selectivity. nih.govrsc.org

DFT and TD-DFT calculations on related systems have shown that the electronic properties of metal complexes are often dictated by frontier molecular orbitals with significant contributions from the metal d-orbitals and the coordinating atoms of the ligand. rsc.org For phosphinic amides, the interplay between the P=O bond and the nitrogen lone pair, as well as the nature of their substituents, finely tunes the electronic character of the metal-ligand bond.

Applications in Catalysis

Phosphinic amides and their derivatives have found a wide range of applications, including acting as ligands in organometallic catalysis. d-nb.info The tunability of their steric and electronic properties makes them valuable platforms for developing catalysts for various chemical transformations. nih.govresearchgate.net

Homogeneous Catalysis and Asymmetric Catalysis

In homogeneous catalysis, complexes bearing phosphinic amide-type ligands are used to facilitate reactions where the catalyst and reactants are in the same phase. One notable area is the catalytic hydrogenation of amides. Ruthenium-PNN pincer complexes, which share the core feature of a nitrogen-phosphorus linkage, have been successfully used to catalyze the hydrogenation of amides to the corresponding amines and alcohols, a reaction that involves the cleavage of the strong C-N bond. mdpi.com

The field of asymmetric catalysis, where a chiral catalyst directs a reaction to form predominantly one enantiomer of the product, is a particularly important application area. Chiral versions of phosphinic amide ligands, often classified as P,N-ligands, are highly sought after. rsc.org By introducing chirality into the ligand backbone or its substituents, metal complexes can be designed to create a chiral environment around the active site. rsc.org

For example, chiral anionic tridentate N,N,P-ligands, which incorporate an amide moiety, have been developed for highly enantioselective copper-catalyzed radical cross-coupling reactions. sustech.edu.cn In these systems, the anionic amide group, along with other donor atoms like a tertiary amine and a phosphine (B1218219), coordinates to the copper center. The design of these ligands, with varying steric and electronic properties on the phosphorus substituents, is crucial for both enhancing the reducing capability of the copper catalyst and achieving high levels of enantiocontrol. sustech.edu.cn Organocatalytic systems have also been developed for the asymmetric activation of amide C-N bonds, demonstrating the versatility of amide groups in asymmetric transformations. nih.gov

Table 2: Examples of Catalytic Systems Involving Amide-Type Ligands

| Catalytic Reaction | Metal/Catalyst Type | Ligand Type | Key Feature |

| Amide Hydrogenation | Ruthenium | PNN Pincer | C-N bond cleavage |

| Asymmetric Radical Coupling | Copper | Chiral Anionic N,N,P-Ligand | High enantioselectivity |

| Asymmetric C-N Activation | Organocatalyst | Bifunctional Thiourea | Enantioselective C-N cleavage |

| This table provides illustrative examples of catalytic transformations where amide-containing ligands or substrates are key. mdpi.comsustech.edu.cnnih.gov |

Ligand Design for Specific Catalytic Transformations

The effectiveness of a catalyst often hinges on the rational design of its ligands. For phosphinic amide-based catalysts, modifications are made to tailor the ligand for a specific reaction, aiming to optimize activity, selectivity, and stability. escholarship.org

Ligand design strategies focus on several key aspects:

Steric Tuning: The size of the substituents on the phosphorus and nitrogen atoms can be adjusted to create a specific chiral pocket around the metal center. This steric control is fundamental in asymmetric catalysis for differentiating between the prochiral faces of a substrate, leading to high enantiomeric excess. sustech.edu.cnescholarship.org

Electronic Modulation: The electron-donating or -withdrawing nature of the substituents influences the electronic properties of the metal center. For instance, employing electron-rich phosphine groups within an amide-containing ligand can enhance the reducing power of a copper catalyst, enabling challenging radical-based transformations. sustech.edu.cn

Backbone Rigidity and Flexibility: The scaffold connecting the donor groups can be rigid or flexible. A rigid backbone can pre-organize the donor atoms for optimal coordination and create a well-defined chiral environment. Conformationally flexible ligands can adapt to the geometric requirements of different intermediates in a catalytic cycle. rsc.org

Multidentate Coordination: Incorporating the phosphinic amide moiety into a multidentate framework (e.g., tridentate or tetradentate ligands) enhances the stability of the metal complex through the chelate effect. This often leads to more robust and efficient catalysts. sustech.edu.cnuniovi.es

A successful example is the development of a library of cinchona alkaloid-derived tridentate anionic N,N,P-ligands. By systematically varying the P-substituents, ligands were optimized for specific copper-catalyzed asymmetric reactions, such as decarboxylative alkynylation and C(sp3)−C(sp2) cross-coupling, demonstrating the power of targeted ligand design. sustech.edu.cn

Supramolecular Chemistry and Non Covalent Interactions of N,n,p,p Tetraphenylphosphinic Amide

Hydrogen Bonding Networks

The supramolecular architecture of N,N,P,P-tetraphenylphosphinic amide and its derivatives is fundamentally directed by the formation of robust hydrogen bonding networks. The phosphinic amide moiety, -P(O)NH-, is the primary driver of these interactions, providing both a hydrogen bond donor (the N-H group) and a strong hydrogen bond acceptor (the phosphoryl oxygen, P=O).

Intermolecular Hydrogen Bonding Motifs

The most prevalent non-covalent interaction in the crystal structures of P,P-diphenylphosphinic amides is the intermolecular hydrogen bond between the amide proton (N-H) and the phosphoryl oxygen (P=O). This interaction is a recurring and predictable supramolecular synthon.

Detailed crystallographic studies on closely related compounds, such as N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide, reveal that molecules are linked by these N—H···O hydrogen bonds to form one-dimensional, infinite chains. umsl.eduresearchgate.net Similarly, other phosphinic amides have been shown to form one-dimensional arrangements and zig-zag chains through the same N—H···O=P hydrogen bonds. researchgate.netresearchgate.net These chains represent the primary and most stable hydrogen-bonded motif. The reliability of this synthon makes the phosphinic amide group a powerful tool for crystal engineering and the design of materials with predictable structural features. scielo.org.mx

Intramolecular Hydrogen Bonding

While intermolecular forces often dominate the assembly of this compound, intramolecular hydrogen bonds can also play a significant role in defining the specific conformation of a single molecule. In derivatives like N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide, a weak intramolecular C—H···O hydrogen bond between a phenyl C-H and the phosphoryl oxygen has been observed. umsl.edu Although energetically minor compared to the primary N-H···O bonds, this interaction is sufficient to help establish and lock in the molecule's conformation in the solid state.

Self-Assembly Processes and Hierarchical Structures

The directional and reliable nature of the hydrogen bonds in phosphinic amides drives their assembly into larger, ordered structures. The formation of one-dimensional chains via N—H···O bonds is the foundational step in this hierarchical process. umsl.eduresearchgate.net

These primary chains can then interact with each other through weaker forces, such as van der Waals interactions or π–π stacking between the phenyl rings, to build up two-dimensional sheets and, ultimately, three-dimensional crystals. This stepwise assembly from molecule to 1D chain to 3D network is a classic example of hierarchical structuring in supramolecular chemistry.

A particularly noteworthy example of self-assembly is observed in ortho-lithiated derivatives of P,P-diphenylphosphinic amides. In the case of ortho-lithium N,N-diisopropyl-P,P-diphenylphosphinic amide, the monomer units self-assemble through oxygen–lithium bonds, creating fluxional ladder structures. acs.orgnih.gov This process leads to the formation of Li₂O₂ four-membered rings, a self-assembly motif that is highly unusual in aryllithium chemistry and demonstrates the powerful directing influence of the phosphinic amide group. acs.orgnih.gov

Role of Amide and Phosphinic Amide Groups in Supramolecular Architectures

The phosphinic amide group, -C(=O)NHP(=O)R₂, is the central functional unit governing the supramolecular behavior of this compound. Its importance stems from its dual role as both a hydrogen bond donor and acceptor, combined with its specific stereoelectronic properties.

The P=O Group as a Hydrogen Bond Acceptor: The phosphoryl oxygen is a potent hydrogen bond acceptor due to the significant polarization of the P=O bond. Theoretical studies indicate that the P=O bond has a high degree of electrostatic character, making the oxygen atom highly available for non-covalent interactions. scielo.org.mx This group consistently participates in the primary N—H···O hydrogen bonds that form the backbone of supramolecular assemblies. umsl.eduresearchgate.net It can also act as a coordination site for metal ions, as seen in various organometallic complexes. acs.org

The N-H Group as a Hydrogen Bond Donor: The amide proton is the primary hydrogen bond donor. Its ability to form strong, directional N-H···O bonds is the cornerstone of the predictable self-assembly seen in these compounds. umsl.edursc.org

| Compound | Bond Angle | Value (°) | Significance |

|---|---|---|---|

| N-(3,5-Dimethylphenyl)-P,P-Diphenylphosphinic Amide umsl.eduresearchgate.net | O—P—N | 114.24 | Larger than ideal tetrahedral angle (109.5°) |

| O—P—C | 110.62 - 113.07 | Larger than ideal tetrahedral angle | |

| N—P—C | 102.29 - 108.97 | Smaller than ideal tetrahedral angle | |

| C—P—C | 107.14 | Smaller than ideal tetrahedral angle | |

| Sum of angles at N | 343.68 | Indicates non-planar geometry at the nitrogen atom researchgate.net |

Impact of Substituents on Supramolecular Organization

The four phenyl rings on this compound provide ample opportunity for modification, and the nature and position of substituents on these rings can profoundly impact the compound's supramolecular organization.

Steric Effects: The size and shape of substituents play a critical role. For example, introducing bulky groups like dimethylphenyl or mesityl substituents alters the way molecules can pack in the solid state. umsl.eduacs.org A bulky group on the amide nitrogen, such as a mesityl group, can influence solubility and favor the formation of complex oligonuclear metal complexes over simple monomeric ones. acs.org The steric hindrance can also control which of the potential donor/acceptor sites on the molecule are accessible for hydrogen bonding or metal coordination. For instance, in N-(pyridinyl) diphenylphosphinic amide ligands, the position of the nitrogen in the pyridine (B92270) ring (ortho vs. para) creates significant steric and electronic differences that dictate how they coordinate to tin(IV) centers. rsc.org

Electronic Effects: The electronic properties of substituents can modulate the strength of the hydrogen bonds. Electron-withdrawing groups on the phenyl rings can increase the acidity of the N-H proton, potentially leading to stronger hydrogen bonds. Conversely, electron-donating groups could decrease it. These modifications fine-tune the energetic landscape of the self-assembly process.

The introduction of a wide array of substituents (e.g., halogens, hydroxyl, alkyl groups) via methods like directed ortho-lithiation has been shown to be feasible for P,P-diphenylphosphinic amides. researchgate.net Each of these functional groups brings its own potential for new non-covalent interactions (e.g., halogen bonding, additional hydrogen bonds), which would compete with or complement the primary N—H···O=P synthon, leading to diverse and complex supramolecular architectures.

Emerging Research Directions and Future Outlook for N,n,p,p Tetraphenylphosphinic Amide

Advancements in Synthetic Methodologies

The synthesis of amides is a cornerstone of organic chemistry, and recent progress has yielded numerous innovative methods that could be applied to produce N,N,P,P-tetraphenylphosphinic amide and its derivatives with greater efficiency and control. Traditional methods are being supplemented or replaced by advanced catalytic systems and novel reaction pathways.

Modern synthetic strategies for forming amide bonds are increasingly moving away from stoichiometric activating reagents towards catalytic approaches. mdpi.com Transition-metal catalysis, for instance, offers versatile and efficient routes. Palladium-catalyzed cross-coupling reactions are a well-established method for C–N bond formation. mdpi.com Similarly, copper and nickel-based catalysts have been employed for amidation reactions, including the reductive amidation of nitrobenzene. beilstein-journals.org Boron-based catalysts, such as boric acid and its derivatives, have also been developed for the direct amidation of carboxylic acids, a process that is mechanistically important though can face challenges like catalyst poisoning. mdpi.com

Researchers have also developed novel reagents and reaction types. Propylphosphonic anhydride (B1165640) (T3P®) has been demonstrated as an efficient reagent for preparing N-formyl imides from amidines, a transformation that could be adapted for more complex phosphinic amides. researchgate.net Other innovative methods include the use of pentafluoropyridine (B1199360) (PFP) for in situ acid activation and subsequent amidation. beilstein-journals.org

Emerging concepts are also reshaping the synthetic landscape. These include:

Decarboxylative Cross-Coupling: Silver-catalyzed decarboxylative coupling of cinnamic acids with isocyanides provides a novel route to amides via a vinylic radical intermediate. beilstein-journals.org

Oxidative Rearrangement: Hypervalent iodine reagents can mediate the aza-Hofmann-type rearrangement of amidines to form N-arylamides, a process that effectively converts nitriles into amides. mdpi.com

'Umpolung' Reactivity: A conceptually novel approach involves reversing the typical polarity of the reactants. In one such method, an α-halo nitroalkane acts as an acyl donor for an amine, which is activated by a halonium ion source like N-iodo succinimide (B58015) (NIS). nih.gov

These advanced methodologies offer promising avenues for the synthesis of this compound, potentially enabling more efficient, scalable, and environmentally benign production processes.

Table 1: Selected Advanced Methodologies for Amide Synthesis

| Methodology | Catalyst/Reagent | Key Features |

| Boron-Catalyzed Amidation | Boric Acids | Direct formation from carboxylic acids. mdpi.com |

| Palladium-Catalyzed N-Acylation | Pd(0) Species | C-N bond cleavage of tertiary amines. beilstein-journals.org |

| Copper-Catalyzed Amidation | CuO–CaCO₃ | Heterogeneous catalysis for amidation. beilstein-journals.org |

| Nickel-Catalyzed Reductive Amidation | Ni salt | Reductive amidation of nitrobenzene. beilstein-journals.org |

| Amidation via PCl₃ | PCl₃ | Formation of amides from cinnamic acid. beilstein-journals.org |

| Oxidative Rearrangement | PhI(OAc)₂ | Hypervalent iodine-mediated rearrangement of amidines. mdpi.com |

| Propylphosphonic Anhydride (T3P®) | T3P® | Efficient synthesis of imides from amidines. researchgate.net |

Exploration of Novel Coordination Complexes with Diverse Metal Centers

The coordination chemistry of phosphinic amides and related ligands is a vibrant area of research, driven by the diverse structures and potential applications of the resulting metal complexes in catalysis and materials science. nih.gov The this compound ligand, with its potential donor atoms, is a prime candidate for forming novel coordination complexes with a wide range of metal centers.

Research into related bis(phosphino)amine ligands demonstrates their ability to coordinate with various metals. For example, the N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligand reacts with group 6B metal hexacarbonyls (Cr(CO)₆, Mo(CO)₆, W(CO)₆) to form cis-tetracarbonyl complexes. nih.gov In these complexes, the ligand acts in a κ²P,P-bidentate mode, coordinating through the two phosphorus atoms. nih.gov

Similarly, studies on other amide-based ligands have yielded a variety of coordination polymers and complexes with metals such as copper(II), cadmium(II), mercury(II), cobalt(II), and nickel(II). researchgate.netscielo.br The coordination modes in these complexes can be highly variable, with ligands acting as chelating or bridging units, leading to structures ranging from discrete monomers to one-dimensional (1D) zigzag chains and two-dimensional (2D) sheets. researchgate.net For instance, in a series of complexes with a pyrimidyl/pyridyl-functionalized phosphinic amide, the ligand chelates metal centers through the heterocyclic nitrogen atom and the phosphinic amide oxygen atom. researchgate.net

A particularly intriguing direction is the exploration of unconventional coordination modes. While traditional coordination chemistry of similar macrocycles focuses on σ-bonds with the core nitrogen atoms, a growing number of π-complexes have been reported. rsc.org This novel coordination mode, where the metal interacts with the π-system of the ligand, can significantly influence the electronic, optical, and reactive properties of the complex. rsc.org The exploration of such π-complexes with this compound could unlock new functionalities and applications.

Table 2: Examples of Metal Complexes with Related Amide/Amine Ligands

| Metal Center | Ligand Type | Resulting Structure | Reference |

| Cr, Mo, W | N-(4-acetylphenyl)-N-(diphenylphosphino)amine | cis-M(CO)₄[ligand-κ²P,P] | nih.gov |

| Cu(II), Cd(II), Hg(II) | Pyrimidyl/pyridyl phosphinic amide | Monomeric and 1D polymeric chains | researchgate.net |

| Co(II), Ni(II) | Tetrazole-carboxylate | 1D chains forming higher-dimensional architectures | scielo.br |

| Cu(II), Zn(II), Cd(II) | Primary amide functionalized ligand | Hexacoordinated and heptacoordinated complexes | rsc.org |

Sophisticated Computational Modeling Approaches for Predicting Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the structures, properties, and reactivity of complex molecules. mdpi.com For a molecule like this compound, computational modeling can provide deep insights that complement experimental findings and guide future research.

DFT calculations can be used to predict a wide range of molecular properties. For instance, in studies of functionalized thiophene-based pyrazole (B372694) amides, DFT has been successfully used to calculate and confirm structural features. mdpi.com A key application is the computation of Nuclear Magnetic Resonance (NMR) data. Calculated ¹H-NMR and ¹³C-NMR chemical shifts can be compared with experimental spectra to verify structural assignments, with studies showing a mean absolute error as low as 0.24 ppm for proton NMR. mdpi.com

Beyond structural validation, computational models can predict electronic properties and reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. mdpi.com The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For example, in a series of synthesized amide derivatives, the compound with the largest energy gap (4.54 eV) was predicted to be the most stable. mdpi.com

Other reactivity descriptors that can be calculated include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Hardness (η): A measure of resistance to deformation of the electron cloud.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

Furthermore, computational methods are vital for exploring the mechanisms of complex reactions, such as the hypervalent iodine-mediated rearrangement of amidines, by modeling reaction pathways and identifying key intermediates. mdpi.com These sophisticated modeling approaches allow for a rational, in-silico design of new derivatives of this compound with tailored properties and reactivity.

Table 3: Computationally Derived Properties of Amide Derivatives

| Property | Description | Application | Reference |

| NMR Chemical Shifts | Prediction of ¹H and ¹³C NMR spectra | Structural verification and assignment | mdpi.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between frontier orbitals | Prediction of chemical reactivity and stability | mdpi.com |

| Reactivity Descriptors | IP, EA, Chemical Hardness, Electrophilicity | Quantifying and comparing reactivity | mdpi.com |

| Non-Linear Optical (NLO) Properties | Calculation of the molecule's NLO response | Screening for potential applications in photonics | mdpi.com |

Potential Applications in Advanced Materials

The structural features of this compound and its parent family, phosphinic amides, suggest potential for their use in the development of advanced materials. ontosight.ai The presence of both phenyl groups and a polar phosphinic amide core allows for a combination of properties that can be exploited in materials science.

Bis(phosphino)amine ligands, which are structurally related to this compound, and their derivatives have found applications in surface and materials sciences. nih.gov The ability of these ligands to form stable complexes with a variety of metals is key to creating new materials with tailored electronic, magnetic, or catalytic properties. These complexes can serve as building blocks for coordination polymers or metal-organic frameworks (MOFs). The specific geometry and connectivity afforded by the ligand dictate the dimensionality and porosity of the resulting network, which in turn influences its potential application in areas like gas storage, separation, or heterogeneous catalysis. researchgate.netscielo.br

Furthermore, the organic components of the molecule can be functionalized to tune its properties. For example, the incorporation of specific functional groups onto the phenyl rings could allow for polymerization or grafting onto surfaces, leading to new hybrid materials or functional coatings. The inherent properties of the phosphinic amide group itself may also be leveraged in applications such as flame retardants or stabilizers for polymers, areas where phosphorus compounds have traditionally been employed. The ongoing research into the synthesis and coordination chemistry of this compound will be crucial in unlocking its full potential for creating next-generation advanced materials. ontosight.ai

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.